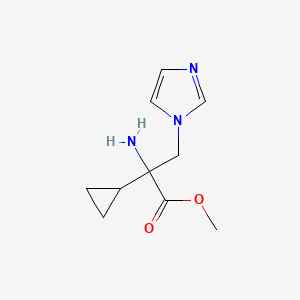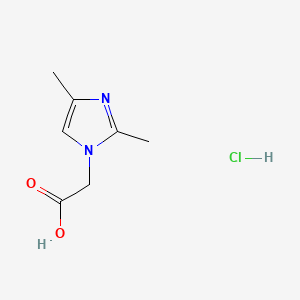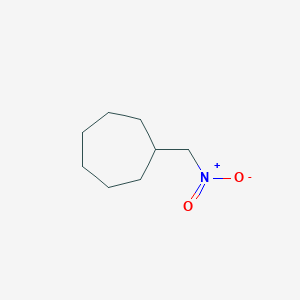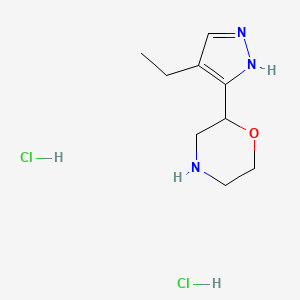![molecular formula C10H11N3O2 B13623423 Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate CAS No. 1519519-96-0](/img/structure/B13623423.png)
Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The imidazole ring is known for its presence in various biologically active molecules, making this compound a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate involves the reaction of isothiocyanate with 2-aminopyridine to form an intermediate, which is then esterified with pyruvic anhydride to yield the target compound . Another approach includes the condensation of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating .
Industrial Production Methods
Industrial production methods for this compound typically involve solvent- and catalyst-free synthesis under controlled conditions to ensure high yield and purity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a positive allosteric modulator of GABA A receptors, which play a crucial role in the central nervous system . Additionally, it can inhibit enzymes such as nitric oxide synthase, affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in developing sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Utilized in the synthesis of anti-inflammatory and anticancer agents.
Uniqueness
Ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate is unique due to its specific structural configuration, which allows for diverse chemical reactivity and biological activity. Its ability to modulate GABA A receptors and inhibit nitric oxide synthase sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
1519519-96-0 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)5-9-12-7-3-4-11-6-8(7)13-9/h3-4,6H,2,5H2,1H3,(H,12,13) |
Clé InChI |
PYEGXGOKLSXGON-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC2=C(N1)C=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


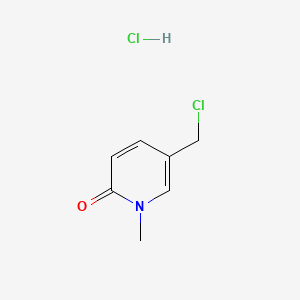
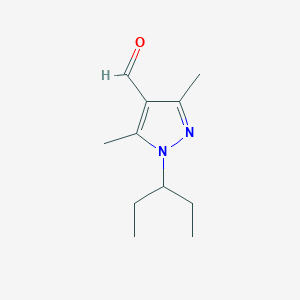
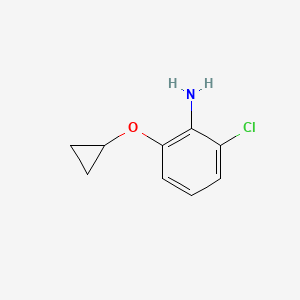



![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)



